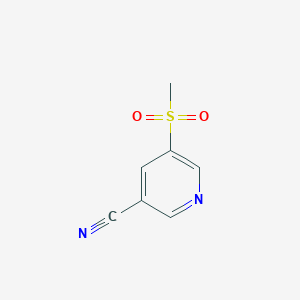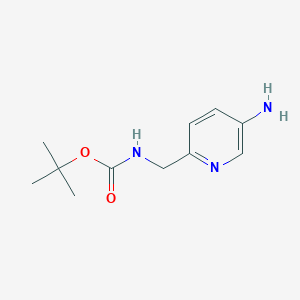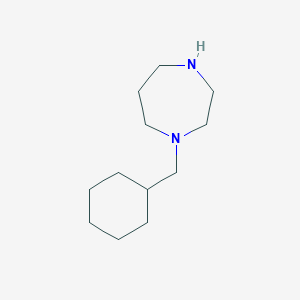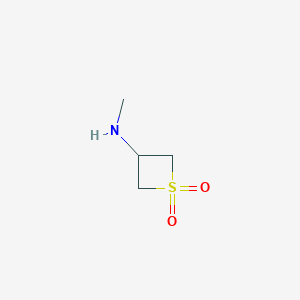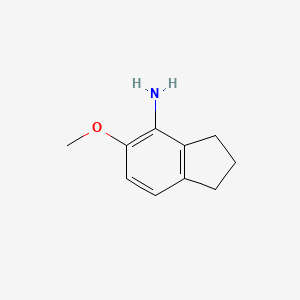
5-methoxy-2,3-dihydro-1H-inden-4-amine
Vue d'ensemble
Description
5-methoxy-2,3-dihydro-1H-inden-4-amine is a compound with the CAS Number: 1781690-28-5 . It has a molecular weight of 163.22 . It is a derivative of 2,3-Dihydro-5-methoxy-6-methyl-1H-inden-2-amine Hydrochloride, which is a highly selective serotonin releasing agent and produces entactogen effects .
Molecular Structure Analysis
The InChI code for 5-methoxy-2,3-dihydro-1H-inden-4-amine is1S/C10H13NO/c1-12-9-6-5-7-3-2-4-8 (7)10 (9)11/h5-6H,2-4,11H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
5-methoxy-2,3-dihydro-1H-inden-4-amine is a powder at room temperature . It has a molecular weight of 163.22 .Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activities
A study explored the synthesis of various compounds through the addition of an amine to specific precursors, yielding derivatives with significant antimicrobial and anticoccidial activities. These compounds were tested in vitro and showed a level of antimicrobial activity comparable to the starting material. Notably, the amine adducts exhibited substantially higher activity as coccidiostats, retaining their effectiveness even after reduction. Two specific derivatives were identified as highly active coccidiostats, providing complete protection against Eimeria tenella in chickens when administered orally at a specified concentration in their diet (Georgiadis, 1976).
Synthesis of 1,2,4-Triazole Derivatives with Antimicrobial Properties
Another research effort focused on synthesizing novel 1,2,4-triazole derivatives with antimicrobial properties. The synthesis involved reacting various ester ethoxycarbonylhydrazones with primary amines, leading to the creation of compounds with good to moderate antimicrobial activities against selected microorganisms (Bektaş et al., 2007).
Chemoselective Synthesis of Pyrrole Derivatives
A concise method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles was developed, showcasing the versatility of amines in heterocyclic reactions. This method is noted for its simplicity, mild reaction conditions, and high yields, making it an environmentally friendly approach to synthesizing pyrrole derivatives (Aquino et al., 2015).
Physiological Properties of N-Methylated β-Phenylethylamines
Research into the physiological effects of N-methylated β-phenylethylamines revealed that the introduction of methoxy and methylenedioxy groups can influence the toxicity and pressor effects of these compounds. This study provides insights into how structural modifications of amines can alter their biological activities, highlighting the importance of chemical structure in determining physiological responses (Hjort, 1934).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines demonstrated enhanced thermal stability and significant antibacterial and antifungal activities of the modified polymers. This research underscores the potential of amine-modified polymers in medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s activity, leading to various downstream effects .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the effects could be diverse and significant .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 5-methoxy-2,3-dihydro-1H-inden-4-amine. For instance, the compound is stored at 2-8°C, suggesting that it may be sensitive to temperature .
Propriétés
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-6-5-7-3-2-4-8(7)10(9)11/h5-6H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIMPTLLAIXAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2,3-dihydro-1H-inden-4-amine | |
CAS RN |
1781690-28-5 | |
| Record name | 5-methoxy-2,3-dihydro-1H-inden-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



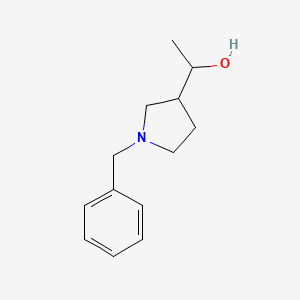
![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)




